REACTION_SMILES
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[CH3:1][CH2:2][CH:3]([CH3:4])[C:5]([OH:6])=[O:7].[CH3:8][C:9]([CH3:10])([O-:11])[CH3:12].[Cl:14][CH2:15][Cl:16].[K+:13]>>[CH3:1][CH2:2][CH:3]([CH3:4])[C:5]([O:6][C:9]([CH3:8])([CH3:10])[CH3:12])=[O:7]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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CCC(C)C(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |